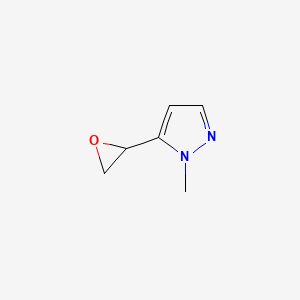

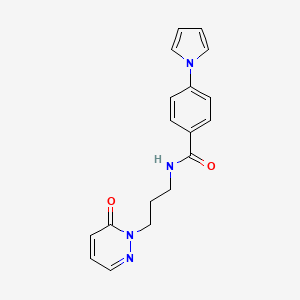

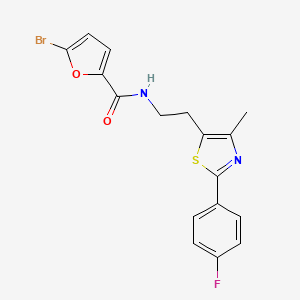

![molecular formula C17H19ClFN3O2S B2392955 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1052531-43-7](/img/structure/B2392955.png)

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The compound’s structure includes a furan ring, a benzo[d]thiazol group, and a dimethylamino propyl group. The benzo[d]thiazol group is a five-membered aromatic ring containing nitrogen and sulfur atoms .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the N-H bond in N-monoalkylated benzo[d]thiazol sulfonamides can undergo weak base-promoted N-alkylation .Scientific Research Applications

Inhibition of Leukotriene and Cancer Cell Growth

A study focused on synthesizing derivatives that exhibit leukotriene B(4) inhibitory activity and growth inhibition in cancer cell lines. Compounds showed strong inhibition of calcium mobilization and growth inhibition towards human pancreatic cancer cells, with specific derivatives demonstrating potent and selective inhibition for the human BLT(2) receptor (Kuramoto et al., 2008).

Corrosion Inhibition

Research on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic conditions revealed that such compounds can offer high inhibition efficiencies, providing extra stability against steel corrosion. These inhibitors operate through both physical and chemical adsorption onto surfaces, highlighting the chemical versatility and potential industrial applications (Hu et al., 2016).

Antitumor Evaluation

Another study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, evaluating their cytotoxic activity. These derivatives showed potent cytotoxicity against various cancer cell lines, with certain compounds displaying significant in vivo efficacy against mouse tumors. This research emphasizes the potential of such chemical compounds in developing new cancer therapies (Deady et al., 2005).

Anti-Influenza Activity

A novel series of furan-carboxamide derivatives were synthesized and characterized for their potent inhibitory activity against the influenza A H5N1 virus. This study showcases the potential of furan-carboxamide derivatives as a new class of inhibitors for lethal influenza viruses, contributing to antiviral research and therapeutic development (Yongshi et al., 2017).

Future Directions

properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S.ClH/c1-20(2)8-4-9-21(16(22)14-5-3-10-23-14)17-19-13-7-6-12(18)11-15(13)24-17;/h3,5-7,10-11H,4,8-9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVYTFIXKXTAOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CO3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

55 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

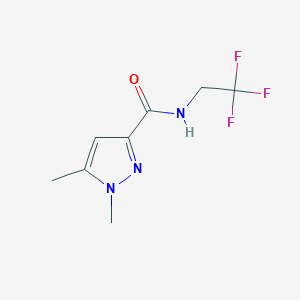

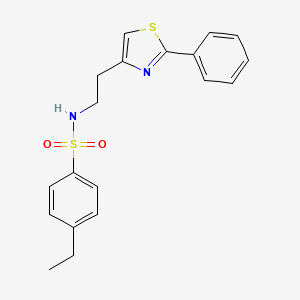

![3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2392879.png)

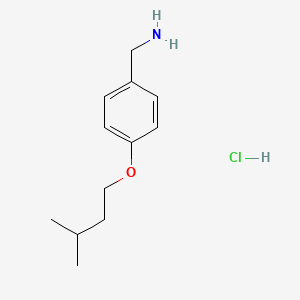

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/no-structure.png)

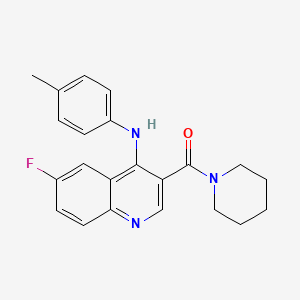

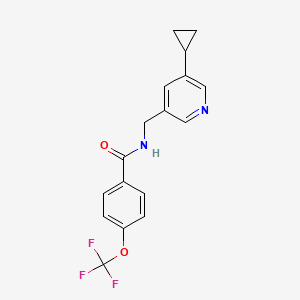

![N-butan-2-yl-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2392888.png)

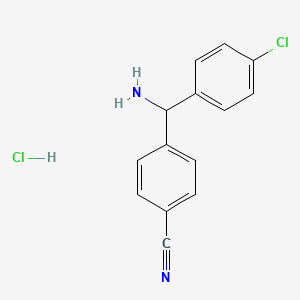

![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate](/img/structure/B2392890.png)